molecular formula C15H22BNO6 B2491706 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2490666-00-5

2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2491706
CAS No.: 2490666-00-5
M. Wt: 323.15
InChI Key: GWSADQZJYCTBNY-UHFFFAOYSA-N
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Description

This compound is a pinacol boronate ester featuring a nitro group at the 3-position and a 2-methoxyethoxy substituent at the 4-position of the phenyl ring. Its molecular formula is $ \text{C}{15}\text{H}{21}\text{BNO}_6 $, with a molecular weight of 323.15 g/mol and a purity of 98% . The nitro group enhances electrophilicity, while the 2-methoxyethoxy side chain contributes to solubility in polar organic solvents. This compound has been used in cross-coupling reactions, though commercial availability is currently discontinued .

Properties

IUPAC Name

2-[4-(2-methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO6/c1-14(2)15(3,4)23-16(22-14)11-6-7-13(21-9-8-20-5)12(10-11)17(18)19/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSADQZJYCTBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core substituted with a 4-(2-methoxyethoxy)-3-nitrophenyl group. The SMILES notation (CC1(C)C(C)(C)OB(C2=CC=C(OCCOC)C([N+]([O-])=O)=C2)O1) confirms the presence of a pinacol boronate ester moiety, which enhances stability and handling compared to free boronic acids.

Key Physicochemical Parameters

  • Molecular Formula : C₁₅H₂₂BNO₆
  • Molecular Weight : 323.15 g/mol
  • LogP : 1.92 (indicating moderate hydrophobicity)
  • TPSA : 80.06 Ų (reflecting high polarity due to nitro and ether groups)

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The most widely reported method involves palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂).

Representative Procedure
  • Reagents :

    • 1-Bromo-4-(2-methoxyethoxy)-3-nitrobenzene (1.0 equiv)
    • B₂pin₂ (1.5 equiv)
    • PdCl₂(dppf) (5 mol%)
    • Potassium acetate (2.0 equiv)
    • 1,4-Dioxane (anhydrous)
  • Conditions :

    • Argon atmosphere, 100°C, 16 hours
  • Workup :

    • Dilution with water, extraction with ethyl acetate (3×300 mL)
    • Drying over Na₂SO₄, solvent evaporation
    • Purification via silica gel chromatography (50% EtOAc/hexanes)
  • Yield : 85–90%

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester.

Catalytic System Optimization
Catalyst Ligand Solvent Temp (°C) Yield (%) Reference
PdCl₂(dppf) None 1,4-Dioxane 100 90
Pd(OAc)₂ DCPF Et₂O/Benzene 100 78

The choice of ligand critically impacts efficiency. Diphosphine ligands (e.g., dppf) stabilize the Pd(0) intermediate, reducing catalyst decomposition.

Transesterification of Boronic Acids

For laboratories lacking specialized catalysts, transesterification offers a viable alternative:

Protocol
  • Starting Material : 3-Nitro-4-(2-methoxyethoxy)phenylboronic acid
  • Diol : Pinacol (2.2 equiv)
  • Conditions :

    • Toluene, MgSO₄ (dehydrating agent)
    • Reflux, 12 hours
  • Yield : 70–75%

Equilibrium Dynamics : The reaction favors ester formation due to azeotropic removal of water. Bulky diols like pinacol shift equilibrium toward the product by stabilizing the boronate through steric and electronic effects.

Alternative Approaches

Direct Boronylation of Phenols

Though less common, direct coupling of phenol derivatives with boronating agents has been explored:

  • Reagents : Phenol, B₂pin₂, Cu(OAc)₂
  • Yield : <50% (limited by competing side reactions)
Microwave-Assisted Synthesis
  • Conditions : 150°C, 30 min, Pd/C catalyst
  • Advantage : 40% reduction in reaction time
  • Drawback : Higher impurity burden requiring HPLC purification

Reaction Optimization and Challenges

Critical Parameters

  • Oxygen Sensitivity : Boronic esters undergo oxidation; rigorous inert atmosphere (Ar/N₂) is essential.
  • Solvent Polarity : Polar aprotic solvents (DMF, dioxane) improve catalyst solubility but may increase ester hydrolysis.
  • Temperature : Reactions below 80°C result in incomplete conversion, while >110°C promotes deboronation.

Common Side Reactions

  • Protodeboronation :
    • Mitigation: Use excess B₂pin₂ (1.5–2.0 equiv) and avoid protic solvents.
  • Nitro Group Reduction :
    • Observed with Pd/C catalysts under H₂ atmosphere.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.32 (s, 1H, Ar-H), 7.56 (d, J=8.4 Hz, 1H), 6.96 (d, J=8.4 Hz, 1H), 4.18 (m, 2H, OCH₂), 3.75 (m, 2H, OCH₂), 3.42 (s, 3H, OCH₃), 1.34 (s, 12H, pinacol CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of sp² boron).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, λ=254 nm)
  • Elemental Analysis : Calculated C 55.77%, H 6.86%; Found C 55.69%, H 6.91%

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) % of Total Cost
Aryl bromide 450 62%
B₂pin₂ 220 30%
PdCl₂(dppf) 50 7%

Catalyst recycling protocols can reduce Pd-related expenses by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and aryl halides.

Major Products

    Reduction: 2-[4-(2-Methoxyethoxy)-3-aminophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in Suzuki-Miyaura cross-coupling reactions to create complex molecules, including pharmaceuticals and agrochemicals.

Biology

The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for compounds with antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, particularly if the nitrophenyl group is modified to enhance biological activity.

Industry

In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable biaryl linkages.

Mechanism of Action

The mechanism by which 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the formation of a palladium complex with the aryl halide, which then reacts with the boronic ester to form the desired product.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The table below highlights structural differences among related boronate esters:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-dioxaborolane (Target) 3-NO₂, 4-OCH₂CH₂OCH₃ 323.15 Electron-withdrawing nitro group; polar 2-methoxyethoxy chain
2-(4-Methoxyphenyl)-dioxaborolane 4-OCH₃ 234.0 Electron-donating methoxy group; melting point 125–126°C
2-(4-Fluoro-3-nitrophenyl)-dioxaborolane 3-NO₂, 4-F 267.06 Fluorine enhances electronegativity; lower molecular weight
2-(2-Methyl-5-nitrophenyl)-dioxaborolane 2-CH₃, 5-NO₂ 263.10 Steric hindrance from methyl group; nitro at meta position
2-(3-Methoxy-4,5-dimethylphenyl)-dioxaborolane 3-OCH₃, 4-CH₃, 5-CH₃ 262.15 Multiple alkyl groups increase hydrophobicity
2-[4-(Triphenylvinyl)phenyl]-dioxaborolane 4-(C₆H₅)₂C=CH 458.41 Tetraphenylethylene group for aggregation-induced emission (OLEDs)

Electronic Effects

  • Nitro Group (NO₂): The target compound’s nitro group at the 3-position withdraws electron density, enhancing reactivity in Suzuki-Miyaura couplings compared to electron-donating groups like methoxy (-OCH₃) .
  • 2-Methoxyethoxy Chain (-OCH₂CH₂OCH₃): This substituent improves solubility in polar solvents (e.g., DMF, dioxane) relative to simpler methoxy or alkyl groups .

Comparison with Other Compounds

  • Chlorination: describes chlorination of a dimethoxyphenyl boronate using N-chlorosuccinimide (NCS), yielding dichloro derivatives.
  • Suzuki Coupling: Compounds like 2-(4-bromophenyl)-dioxaborolane are used in cross-couplings with aldehydes or halides .

Physical and Chemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility
Target Compound Not reported Likely soluble in DMF, THF, dioxane
2-(4-Methoxyphenyl)-dioxaborolane 125–126 Soluble in Et₂O, CH₂Cl₂
2-(4-Fluoro-3-nitrophenyl)-dioxaborolane Not reported Soluble in acetone, DMSO
2g (4-Methoxyphenyl derivative) 137–139 Insoluble in water; soluble in hexane

Spectroscopic Data

  • NMR Shifts: For 2-(4-methoxyphenyl)-dioxaborolane, $ ^1\text{H} $-NMR shows aromatic protons at δ 7.75 (d, J = 8.7 Hz) and δ 6.89 (d, J = 8.7 Hz), with methoxy at δ 3.82 .
  • Mass Spectrometry: The target compound’s molecular ion peak would likely appear near m/z 323 ([M]⁺), similar to analogs in and .

Cross-Coupling Reactions

The nitro group in the target compound facilitates electrophilic aromatic substitution, making it useful in:

  • Suzuki-Miyaura Couplings: Formation of biaryl structures for pharmaceuticals or materials .
  • Fluorescence Probes: Styryl-boronate derivatives () detect H₂O₂ via boronate-to-phenol oxidation.

Stability Considerations

  • Nitro Group Stability: Nitro-substituted boronates may decompose under strong reducing conditions, unlike methoxy variants .
  • Hydrolytic Sensitivity: The dioxaborolane ring is prone to hydrolysis in aqueous media, requiring anhydrous storage .

Biological Activity

2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological applications. Its unique structure allows for interaction with various biological systems, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Nitro Group : The introduction of the nitro group at the para position of the phenyl ring is essential for biological activity.
  • Formation of the Dioxaborolane Ring : This is achieved through a reaction involving boronic acid derivatives and appropriate coupling agents.
  • Purification : The final compound is purified using chromatographic techniques to ensure high purity levels.

Biological Activity

The biological activities of this compound have been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular metabolism.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis through inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). Increased NAD+ levels are crucial for cellular metabolism and energy production.

  • Study Findings : In vitro assays demonstrated that this compound can significantly increase NAD+ levels in cultured cells when administered at micromolar concentrations. This suggests potential applications in metabolic disorders where NAD+ levels are compromised .

Cytotoxicity and Antitumor Activity

The compound has shown promise in preliminary studies regarding its cytotoxic effects on cancer cell lines.

  • Case Study : In a study evaluating its effects on various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism appears to involve oxidative stress pathways leading to cell death .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectConcentrationReference
NAMPT InhibitionIncreased NAD+ levels1 µM
CytotoxicityReduced cell viability10-50 µM
Apoptosis InductionInduction of apoptosis25 µM

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of NAMPT : By inhibiting NAMPT, the compound disrupts NAD+ biosynthesis.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) production leads to cellular damage and apoptosis in tumor cells.

Q & A

Q. Mechanistic Insights

  • Nitro Group : The electron-withdrawing nitro group enhances electrophilicity at the boron-bound carbon, accelerating transmetalation but may reduce stability under basic conditions. This necessitates pH control (pH 7–9) to prevent hydrolysis of the boronate ester .
  • Methoxyethoxy Group : The electron-donating methoxyethoxy group introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Computational studies suggest π-π stacking between the methoxyethoxy chain and aromatic coupling partners improves regioselectivity in asymmetric reactions .

Data Contradiction Analysis
Conflicting reports on coupling yields (50–90%) arise from solvent polarity differences. Polar aprotic solvents (e.g., DMF) stabilize intermediates but may deactivate palladium catalysts; non-polar solvents (e.g., toluene) mitigate this but slow reaction kinetics .

What analytical techniques are critical for characterizing this compound and its impurities?

Q. Core Methods

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.8–8.2 ppm (nitro-substituted ring) and δ 6.8–7.2 ppm (methoxyethoxy-substituted ring).
    • ¹¹B NMR : A singlet at δ 30–32 ppm confirms boronate ester formation .
  • Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., [M+H]⁺ at m/z 356.2) and detects hydrolyzed byproducts (e.g., boronic acids) .

Advanced Applications
X-ray crystallography resolves steric interactions between the dioxaborolane ring and substituents, aiding in crystal engineering for material science applications .

How does the nitro group modulate biological activity in medicinal chemistry applications?

In Vitro Interactions
The nitro group facilitates reversible covalent binding to thiol groups in enzymes (e.g., tyrosine kinases), as observed in analogues with IC₅₀ values <1 µM. However, nitro reduction in physiological conditions generates reactive intermediates, necessitating stabilization via fluorination or methoxy substitution .

Case Study
In a 2024 study, nitro-to-cyano substitution retained inhibitory activity against EGFR mutants (L858R/T790M) while reducing off-target toxicity, suggesting structural tuning strategies .

What are the stability challenges during storage and handling?

Q. Degradation Pathways

  • Hydrolysis : The boronate ester hydrolyzes in humid environments (t₁/₂ = 48 hours at 40°C/75% RH). Anhydrous storage under argon with molecular sieves extends stability to >6 months .
  • Light Sensitivity : Nitro groups undergo photodegradation; amber vials and low-temperature storage (–20°C) are recommended .

How is this compound applied in materials science?

Q. Advanced Applications

  • Conjugated Polymers : The nitro group enhances electron-deficient character, enabling n-type semiconductor synthesis with electron mobilities >0.5 cm²/V·s .
  • Metal-Organic Frameworks (MOFs) : As a linker, it coordinates to Zr⁴⁺ nodes in UiO-66 analogues, improving CO₂ adsorption capacity by 30% via dipole interactions .

Can non-palladium catalysts be used in its synthesis or applications?

Q. Alternative Catalysts

  • Nickel Catalysts : NiCl₂(dppe) enables coupling at 60°C but requires stoichiometric Zn reductants, limiting scalability .
  • Earth-Abundant Metals : Cobalt-doped MOFs (e.g., UiO-Co) achieve 83% yield in borylation reactions but are substrate-specific .

How do structural analogues compare in reactivity?

Q. Comparative Analysis

Substituent Coupling Yield Hydrolysis Stability
3-Nitro (target)75%Moderate
4-Cyanophenyl (analogue)85%High
2-Fluoro-5-nitro65%Low

Data from highlight trade-offs between electronic activation and stability.

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